

Comparative analysis of small molecule DGAT1 inhibitors

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Compound of Interest

Compound Name: *Dgat1-IN-1*

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A Comparative Guide to Small Molecule DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final, committed step in triglyceride synthesis.[1][2][3] As a key regulator of lipid metabolism, DGAT1 has been an attractive therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[4][5][6] Pharmaceutical research has produced numerous potent and selective small molecule inhibitors of DGAT1. This guide provides a comparative analysis of prominent DGAT1 inhibitors, summarizing their performance with supporting experimental data and methodologies.

Quantitative Comparison of DGAT1 Inhibitors

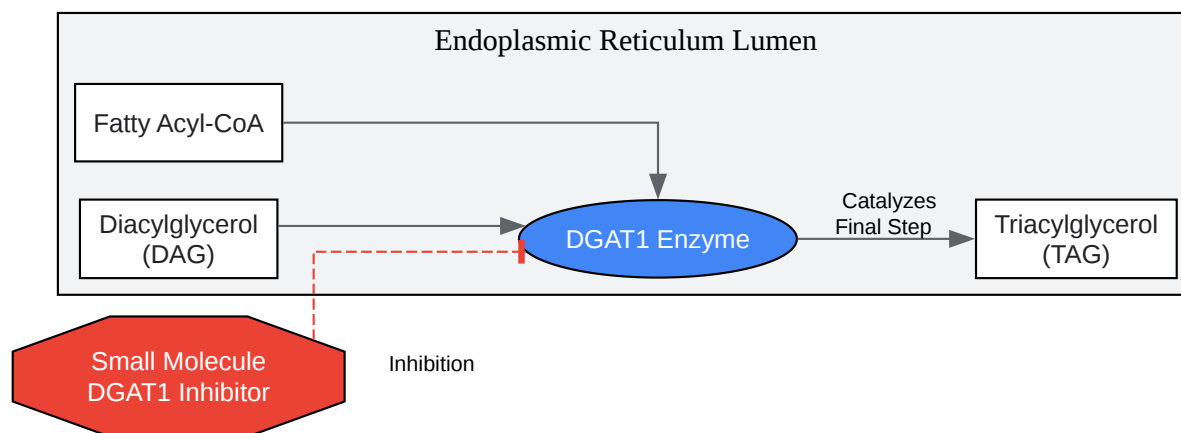
The following table summarizes the key characteristics of several well-documented small molecule DGAT1 inhibitors, focusing on their potency, selectivity, and primary outcomes in preclinical or clinical settings.

Compound Name	Potency (IC50)	Selectivity	Key In Vivo / Clinical Outcomes	Clinical Development Status
Pradigastat (LCQ908)	157 nM[7]	Selective for DGAT1.[8]	In patients with familial chylomicronemia syndrome (FCS), 40 mg/day reduced fasting triglycerides by 70%. ^[9] Generally well-tolerated in the FCS patient cohort with mild, transient GI adverse events. ^[9]	Phase II trials completed for FCS and constipation. ^[10] Development for other indications like obesity and hepatitis C was discontinued. ^[10]
AZD7687	Data not specified. Described as a potent and selective DGAT1 inhibitor. ^{[11][12]}	Selective for DGAT1. ^[11]	Markedly reduced postprandial triglyceride excursion (>75% at doses ≥5 mg) in healthy subjects, providing proof-of-mechanism. ^[13]	Development was halted due to a narrow therapeutic window caused by severe, dose-limiting gastrointestinal side effects (diarrhea, nausea, vomiting). ^{[11][12]}
PF-04620110	19 nM (human DGAT1)[5][14]	Highly selective (>100-fold) against DGAT2, ACAT1, and a broad panel of other enzymes	Demonstrated dose-dependent reduction of plasma triglycerides in rodent lipid	Advanced to human clinical trials. ^{[5][14]} Used as a tool compound in

		and receptors. [14]	challenge models.[5][15] Increased postprandial GLP-1 levels in mice.[15]	preclinical studies.[16]
T-863	49 nM (human DGAT1)[2]	Potent inhibitor of human and mouse DGAT1; no inhibitory activity against DGAT2, MGAT2, or MGAT3 at concentrations up to 10 µM.[2]	In diet-induced obese mice, oral administration for 2 weeks caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity.[2][17]	Preclinical tool compound.

DGAT1 Signaling Pathway and Inhibition

The primary role of DGAT1 is the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This reaction occurs on the membrane of the endoplasmic reticulum. Small molecule inhibitors typically target the active site of the DGAT1 enzyme, preventing one or both substrates from binding.



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Figure 1: Mechanism of DGAT1 inhibition.

Key Experimental Protocols

The evaluation of DGAT1 inhibitors relies on standardized *in vitro* and *in vivo* assays to determine potency, selectivity, and physiological effects on lipid metabolism.

In Vitro DGAT1 Enzyme Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1 in a cell-free system, typically using microsomal fractions from cells overexpressing the enzyme.

Objective: To determine the IC₅₀ value of a test compound against DGAT1.

Methodology:

- Enzyme Source: Microsomes are prepared from insect cells (e.g., Sf9) or human cell lines (e.g., HEK293) engineered to overexpress human DGAT1.^[2]

- **Reaction Mixture:** The cell lysates or microsomes are incubated in a reaction buffer containing the substrates.[\[18\]](#) A common mixture includes:
 - Buffer (e.g., Tris-HCl)[\[18\]](#)
 - Substrate 1: 1,2-dioleoyl-sn-glycerol (DAG)[\[18\]](#)
 - Substrate 2: A radiolabeled fatty acyl-CoA, such as [¹⁴C]-oleoyl-CoA, as a tracer.[\[18\]](#)
 - The test inhibitor at various concentrations.
- **DGAT2 Inhibition:** To ensure specificity for DGAT1 activity, a selective DGAT2 inhibitor (e.g., PF-06424439) is often added to the mixture to block any potential off-target activity.[\[18\]](#)[\[19\]](#)
- **Incubation:** The reaction is initiated and allowed to proceed at 37°C for a set time, typically 15-30 minutes.[\[18\]](#)
- **Lipid Extraction:** The reaction is quenched by adding a chloroform/methanol solvent mixture to extract the lipids.[\[18\]](#)
- **Separation and Quantification:** The extracted lipids are separated using thin-layer chromatography (TLC).[\[2\]](#)[\[18\]](#) The TLC plate resolves the different lipid species (e.g., TAG, DAG, fatty acids).
- **Analysis:** The radioactivity of the band corresponding to triacylglycerol (TAG) is quantified using a phosphor imager.[\[18\]](#) The activity is normalized to the amount of DGAT1 protein, and IC₅₀ curves are generated by plotting the percent inhibition against the log concentration of the inhibitor.

Alternative methods exist, such as fluorescence-based assays using fluorescently labeled acyl-CoA substrates, which can be adapted for high-throughput screening.[\[2\]](#)[\[20\]](#)[\[21\]](#)

In Vivo Oral Fat Tolerance Test (OFTT)

The OFTT (also known as the Oral Lipid Tolerance Test or OLTT) is a crucial in vivo experiment in rodents to assess how a DGAT1 inhibitor affects the absorption and processing of dietary fats, measured by the level of triglycerides in the blood after a fat challenge.[\[22\]](#)[\[23\]](#)

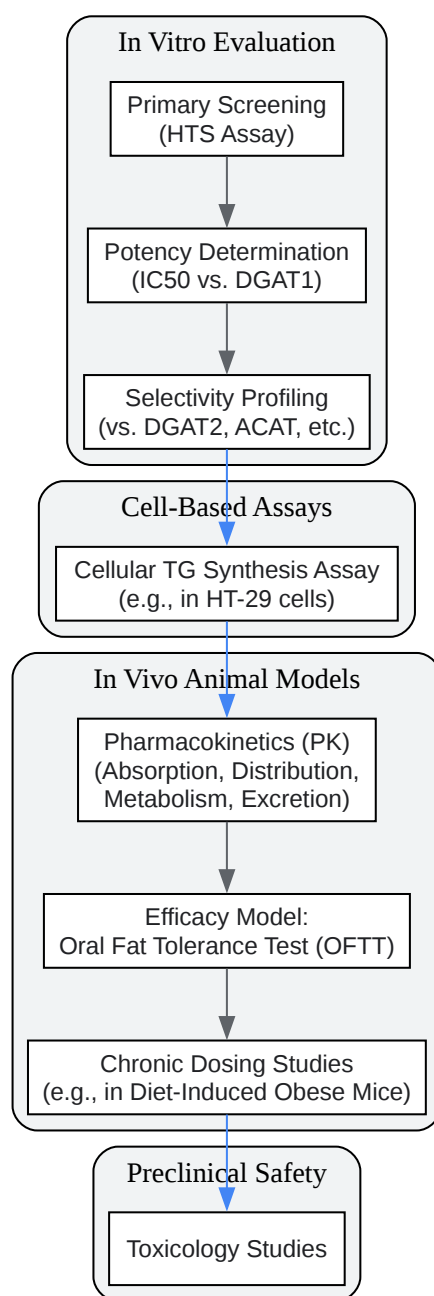
Objective: To evaluate the effect of a DGAT1 inhibitor on postprandial (after-meal) hypertriglyceridemia.

Methodology:

- Animal Model: C57BL/6 mice are commonly used.[2][15][24]
- Fasting: Animals are fasted for a period of 3-12 hours to establish a baseline triglyceride level.[15][22]
- Compound Administration: The test inhibitor (e.g., PF-04620110) or vehicle control is administered orally via gavage.[2][15]
- Lipid Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a bolus of a high-fat substance, typically corn oil or olive oil, is administered by oral gavage.[2][15]
- Blood Sampling: Blood samples are collected at multiple time points after the lipid challenge (e.g., 0, 1, 2, 4, 6, 8 hours).[2][15]
- Triglyceride Measurement: Plasma or serum is isolated from the blood samples, and triglyceride concentrations are measured.
- Analysis: The results are plotted as triglyceride concentration versus time. The efficacy of the inhibitor is determined by its ability to blunt or delay the rise in postprandial triglycerides compared to the vehicle-treated group. The area under the curve (AUC) is often calculated to quantify the total triglyceride excursion.[15]

Typical Preclinical Workflow for DGAT1 Inhibitor Evaluation

The discovery and validation of a DGAT1 inhibitor follows a structured workflow, progressing from initial screening to in vivo efficacy models.



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Figure 2: Preclinical drug discovery workflow.

Conclusion

Small molecule DGAT1 inhibitors have demonstrated clear and consistent proof-of-mechanism, potently reducing the synthesis of triglycerides and lowering postprandial hypertriglyceridemia in both preclinical models and human subjects.[13][25] However, the therapeutic development

of these agents for broad metabolic diseases like obesity and type 2 diabetes has been consistently challenged by a narrow therapeutic window. The primary obstacle is the high incidence of mechanism-based gastrointestinal adverse events, including diarrhea, nausea, and vomiting, which are often severe and dose-limiting.[11][12][25] This on-target toxicity has led to the discontinuation of several clinical programs.[12]

Despite these challenges, research into DGAT1 inhibition continues, with a focus on indications where the risk-benefit profile may be more favorable, such as the orphan disease familial chylomicronemia syndrome, or through the development of inhibitors with different pharmacokinetic properties that might improve gastrointestinal tolerability.[9][25]

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